![molecular formula C9H7ClN2O B12636922 1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl CAS No. 958230-30-3](/img/structure/B12636922.png)
1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and utility in medicinal chemistry.
Métodos De Preparación
The synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group at the 3-position can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using nucleophiles such as amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon.
Aplicaciones Científicas De Investigación
1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl exerts its effects is primarily through the inhibition of specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Comparación Con Compuestos Similares
1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl can be compared with other pyrrolopyridine derivatives:
1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde: Lacks the chlorine and methyl groups, which may affect its biological activity and chemical reactivity.
4-chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the formyl and methyl groups, potentially leading to different reactivity and applications.
3-methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine and formyl groups, which can influence its chemical properties and biological activity.
Propiedades
Número CAS |
958230-30-3 |
|---|---|
Fórmula molecular |
C9H7ClN2O |
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C9H7ClN2O/c1-5-2-11-9-7(5)8(10)6(4-13)3-12-9/h2-4H,1H3,(H,11,12) |
Clave InChI |
FUSILNQDOKPZAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC2=NC=C(C(=C12)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


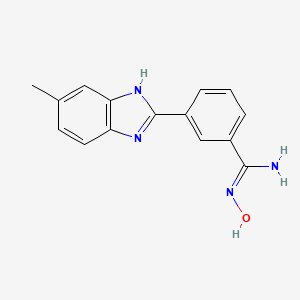

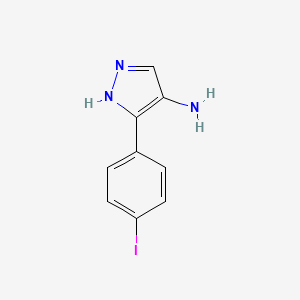
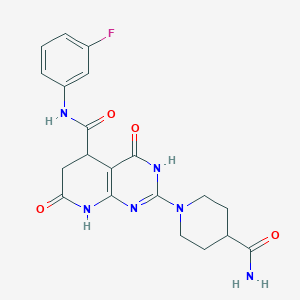
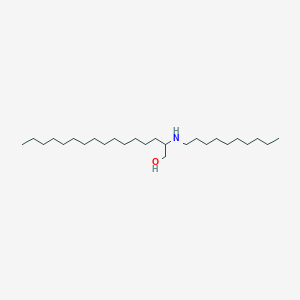

![N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12636865.png)
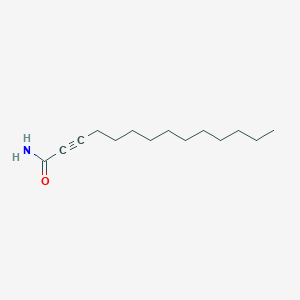
![N-[4-[[7-[3-(dimethylamino)propylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12636895.png)




![3-[(3aR,6aS)-5'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12636930.png)
